molecular formula C17H15N5O2S B3003748 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 315710-12-4

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B3003748
CAS RN: 315710-12-4
M. Wt: 353.4
InChI Key: OLHXTTRUVAQOLG-UHFFFAOYSA-N
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Description

The compound 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic molecule that likely contains multiple fused rings, including a triazoloquinoline moiety and an isoxazole ring. The structure suggests the presence of both thioether and amide functional groups, which could contribute to the molecule's chemical reactivity and physical properties. Although the specific compound is not directly synthesized in the provided papers, the methods and structures described could be relevant to its synthesis and characterization.

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as the one , often involves multi-step reactions that build up the desired molecular scaffold. In the first paper, a diversified synthesis approach is described for the construction of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives using a Ugi four-component reaction followed by a copper-catalyzed tandem reaction . This method could potentially be adapted for the synthesis of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic techniques like NMR, IR, and mass spectrometry. The second paper provides an example of how NMR, IR, and HREI-MS analyses are used to confirm the structure of synthesized heterocyclic derivatives . These techniques would be essential in confirming the molecular structure of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide after its synthesis.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present in its structure. The thioether linkage might be susceptible to oxidation, while the amide group could participate in various chemical reactions, such as hydrolysis or nucleophilic acyl substitution. The synthesis methods described in the papers suggest that the triazoloquinoline and isoxazole rings could be constructed through cyclization reactions, which might also be applicable to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and aromatic systems is likely to influence its electronic properties, solubility, and stability. The compound's melting point, boiling point, solubility in different solvents, and stability under various conditions would be important characteristics to analyze. While the provided papers do not directly discuss these properties for the specific compound, similar heterocyclic compounds' properties are typically investigated using similar methods .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-10-7-15-19-20-17(22(15)13-6-4-3-5-12(10)13)25-9-16(23)18-14-8-11(2)24-21-14/h3-8H,9H2,1-2H3,(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHXTTRUVAQOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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